molecular formula C11H7ClF3NO B15198593 2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline

2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline

Cat. No.: B15198593
M. Wt: 261.63 g/mol
InChI Key: PAZMXLOEPIDNRO-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of chlorine, methoxy, and trifluoromethyl groups on its aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-6-methoxyquinoline with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and reaction times .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoline derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with hydrophobic pockets in proteins, while the methoxy and chlorine groups contribute to its overall binding affinity and specificity. The compound may modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of chlorine, methoxy, and trifluoromethyl groups makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C11H7ClF3NO

Molecular Weight

261.63 g/mol

IUPAC Name

2-chloro-6-methoxy-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H7ClF3NO/c1-17-6-2-3-9-7(4-6)8(11(13,14)15)5-10(12)16-9/h2-5H,1H3

InChI Key

PAZMXLOEPIDNRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(F)(F)F)Cl

Origin of Product

United States

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